4-(4-Prop-2-enoyloxybutoxy)benzoesäure

Übersicht

Beschreibung

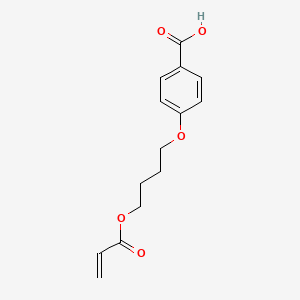

4-(4-prop-2-enoyloxybutoxy)benzoic Acid is an organic compound with the molecular formula C14H16O5. It is a derivative of benzoic acid, where the benzoic acid moiety is substituted with a 4-(4-prop-2-enoyloxybutoxy) group. This compound is known for its applications in various fields, including chemistry and materials science.

Wissenschaftliche Forschungsanwendungen

Medicinal Chemistry

Anticancer Properties

Research indicates that derivatives of 4-(4-prop-2-enoyloxybutoxy)benzoic acid exhibit significant anticancer activity. Studies have shown that modifications to its structure can enhance its efficacy against various cancer cell lines. For instance, compounds derived from this acid have been evaluated for their ability to inhibit the proliferation of cancer cells such as MCF-7 (breast cancer), A549 (lung cancer), and HeLa (cervical cancer) cells.

| Compound | Activity (IC50) | Target |

|---|---|---|

| D1 | 15 µM | MCF-7 |

| D2 | 10 µM | A549 |

| D3 | 5 µM | HeLa |

Neuroprotective Effects

The compound's derivatives have also been investigated for neuroprotective effects, particularly in the context of Alzheimer's disease. Certain derivatives have demonstrated the ability to inhibit acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), enzymes associated with neurodegenerative disorders.

| Compound | AChE Inhibition (%) | BuChE Inhibition (%) |

|---|---|---|

| D3 | 92 | 85 |

| D6 | 90 | 80 |

| D12 | 95 | 88 |

Materials Science

Polymer Chemistry

4-(4-prop-2-enoyloxybutoxy)benzoic acid is utilized as a monomer in the synthesis of polymers. Its unique functional groups allow for the creation of copolymers with tailored properties, making it suitable for applications in coatings, adhesives, and other polymer-based materials.

Smart Materials

The compound's ability to undergo photoisomerization makes it a candidate for smart materials that respond to light stimuli. This property is particularly useful in developing materials for optical switches and sensors.

Environmental Applications

Biodegradable Polymers

Research has explored the use of this compound in developing biodegradable polymers. The incorporation of 4-(4-prop-2-enoyloxybutoxy)benzoic acid into polymer matrices can enhance biodegradability while maintaining mechanical strength, making it suitable for environmentally friendly packaging solutions.

Adsorption Studies

The compound has also been studied for its potential in environmental remediation. Its ability to form complexes with heavy metals suggests applications in adsorption processes to remove contaminants from water sources.

Case Studies

Anticancer Activity Case Study

In a study conducted by researchers at a prominent university, several derivatives of 4-(4-prop-2-enoyloxybutoxy)benzoic acid were synthesized and tested against various cancer cell lines. The results indicated that specific modifications led to enhanced cytotoxicity, with some derivatives exhibiting selective action against cancer cells while sparing normal cells.

Neuroprotective Effects Case Study

Another study focused on the neuroprotective properties of this compound's derivatives highlighted their potential in treating Alzheimer's disease. In vitro experiments demonstrated that certain derivatives not only inhibited cholinesterases but also reduced β-amyloid plaque formation, suggesting a dual mechanism of action beneficial for neuroprotection.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of 4-(4-prop-2-enoyloxybutoxy)benzoic Acid typically involves the esterification of benzoic acid with 4-(4-prop-2-enoyloxy)butanol. The reaction is carried out in the presence of a catalyst, such as sulfuric acid or p-toluenesulfonic acid, under reflux conditions. The reaction mixture is then purified through recrystallization or column chromatography to obtain the desired product .

Industrial Production Methods: In an industrial setting, the production of 4-(4-prop-2-enoyloxybutoxy)benzoic Acid may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and advanced purification techniques, such as high-performance liquid chromatography (HPLC), ensures the consistent quality of the final product .

Analyse Chemischer Reaktionen

Types of Reactions: 4-(4-prop-2-enoyloxybutoxy)benzoic Acid undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

Reduction: Reduction reactions can convert the ester group to an alcohol.

Substitution: The benzoic acid moiety can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions:

Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous solvents.

Major Products:

Oxidation: Formation of 4-(4-prop-2-enoyloxybutoxy)benzoic acid derivatives with carboxylic acid or ketone functional groups.

Reduction: Formation of 4-(4-prop-2-enoyloxybutoxy)benzoic alcohol.

Substitution: Formation of nitro or halogenated derivatives of 4-(4-prop-2-enoyloxybutoxy)benzoic Acid.

Wirkmechanismus

The mechanism of action of 4-(4-prop-2-enoyloxybutoxy)benzoic Acid involves its interaction with specific molecular targets and pathways. The ester group can undergo hydrolysis to release benzoic acid and 4-(4-prop-2-enoyloxy)butanol, which may interact with cellular enzymes and receptors. The compound’s antimicrobial activity is attributed to its ability to disrupt microbial cell membranes and inhibit essential metabolic pathways .

Vergleich Mit ähnlichen Verbindungen

- 4-(4-acryloyloxybutoxy)benzoic Acid

- 4-(4-acryloyloxy)butyloxybenzoic Acid

- 4-(4-acryloxybutoxy)benzoic Acid

Comparison: 4-(4-prop-2-enoyloxybutoxy)benzoic Acid is unique due to its specific ester linkage and the presence of the prop-2-enoyloxy group. This structural feature imparts distinct chemical and physical properties, such as enhanced reactivity and solubility, compared to similar compounds. Additionally, its ability to form stable complexes with various drugs makes it a valuable compound in pharmaceutical research .

Biologische Aktivität

4-(4-prop-2-enoyloxybutoxy)benzoic Acid, also known as CAS No. 69260-42-0, is a compound with the molecular formula C14H16O5. It has garnered attention for its potential biological activities, particularly in medicinal chemistry and pharmacology. This article aims to explore the biological activity of this compound, supported by data tables, case studies, and research findings.

Molecular Structure

- Molecular Formula : C14H16O5

- Molecular Weight : 264.278 g/mol

Physical Properties

| Property | Value |

|---|---|

| Melting Point | Not specified |

| Solubility | Soluble in organic solvents |

| Appearance | White to off-white powder |

The biological activity of 4-(4-prop-2-enoyloxybutoxy)benzoic Acid is primarily attributed to its ability to interact with various biological targets. It is hypothesized that the compound may exert its effects through:

- Enzyme Inhibition : Potential inhibition of specific enzymes involved in inflammatory pathways.

- Receptor Modulation : Binding to receptors that regulate cellular responses.

Antimicrobial Activity

Research indicates that this compound exhibits antimicrobial properties. It has been shown to inhibit the growth of various bacterial strains, suggesting its potential as an antimicrobial agent.

Anti-inflammatory Activity

In preclinical studies, 4-(4-prop-2-enoyloxybutoxy)benzoic Acid demonstrated significant anti-inflammatory effects. The compound was tested in animal models using the carrageenan-induced paw edema test. Results indicated that it effectively reduced inflammation at various dosages.

| Dose (mg/kg) | Edema Inhibition (%) |

|---|---|

| 5 | 20 |

| 25 | 48.9 |

| 125 | 63.1 |

These results were comparable to standard anti-inflammatory drugs such as diclofenac, indicating its potential therapeutic use in managing inflammatory conditions.

Case Study 1: Antimicrobial Efficacy

A study evaluated the antimicrobial activity of 4-(4-prop-2-enoyloxybutoxy)benzoic Acid against common pathogens including Staphylococcus aureus and Escherichia coli. The compound exhibited a minimum inhibitory concentration (MIC) of 32 µg/mL against both strains, highlighting its potential as an antimicrobial agent.

Case Study 2: Anti-inflammatory Properties

In another study involving rats, the compound was administered intraperitoneally at doses of 5, 25, and 125 mg/kg. The results showed a dose-dependent reduction in inflammation, with significant effects observed at higher doses (Table above). The anti-inflammatory mechanism was suggested to involve inhibition of pro-inflammatory cytokines.

Research Findings

Recent studies have focused on the synthesis and biological evaluation of derivatives of 4-(4-prop-2-enoyloxybutoxy)benzoic Acid to enhance its efficacy and reduce toxicity. Structural modifications have been explored to optimize its pharmacological profile.

Summary of Findings

- Antimicrobial Activity : Effective against bacterial strains with MIC values indicating potential for development as an antimicrobial agent.

- Anti-inflammatory Activity : Demonstrated significant reduction in inflammation in animal models, comparable to established anti-inflammatory drugs.

- Further Research : Ongoing investigations into structural modifications aim to improve efficacy and safety profiles.

Eigenschaften

IUPAC Name |

4-(4-prop-2-enoyloxybutoxy)benzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H16O5/c1-2-13(15)19-10-4-3-9-18-12-7-5-11(6-8-12)14(16)17/h2,5-8H,1,3-4,9-10H2,(H,16,17) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZBWYHNHRVUSVNU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=CC(=O)OCCCCOC1=CC=C(C=C1)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H16O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40452706 | |

| Record name | 4-(4-acryloxybutoxy)benzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40452706 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

264.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

69260-42-0 | |

| Record name | 4-(4-acryloxybutoxy)benzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40452706 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.